2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one 2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one
Brand Name: Vulcanchem
CAS No.: 52434-70-5
VCID: VC17322553
InChI: InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14)
SMILES:
Molecular Formula: C8H11N5O2
Molecular Weight: 209.21 g/mol

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one

CAS No.: 52434-70-5

Cat. No.: VC17322553

Molecular Formula: C8H11N5O2

Molecular Weight: 209.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-one - 52434-70-5

Specification

CAS No. 52434-70-5
Molecular Formula C8H11N5O2
Molecular Weight 209.21 g/mol
IUPAC Name 2-amino-8-(2-hydroxypropan-2-yl)-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C8H11N5O2/c1-8(2,15)6-10-3-4(11-6)12-7(9)13-5(3)14/h15H,1-2H3,(H4,9,10,11,12,13,14)
Standard InChI Key FTAXWHDXJSNEFO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C1=NC2=C(N1)C(=O)NC(=N2)N)O

Introduction

Structural and Molecular Characterization

Core Architecture and Substituent Analysis

The compound belongs to the 6H-purin-6-one family, featuring a bicyclic purine system with:

  • An amino group (-NH2) at position 2

  • A 2-hydroxypropan-2-yl group (-C(CH3)2OH) at position 8

  • A ketone oxygen at position 6 .

This substitution pattern distinguishes it from natural purines like guanine (which lacks the 8-hydroxypropan-2-yl group) and synthetic analogs such as 8-phenylguanine . The hydroxylated isopropyl group introduces steric bulk and hydrogen-bonding capacity, potentially influencing solubility and intermolecular interactions.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is deduced as C8H10N5O2, with a theoretical molecular weight of 224.21 g/mol. Comparative data for related compounds are provided in Table 1.

Table 1: Comparative Molecular Properties of Purine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Amino-8-(2-hydroxypropan-2-yl)-3,7-dihydro-6H-purin-6-oneC8H10N5O2224.212-NH2, 8-C(CH3)2OH
8-Phenylguanine C11H9N5O227.222-NH2, 8-Ph
Guanine C5H5N5O151.132-NH2, 6-oxo
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)-1,7-dihydro-6H-purin-6-one C9H13N5O4255.232-NH2, 7-(glyceryl ether)

Synthetic Approaches and Reaction Pathways

Retrosynthetic Analysis

The synthesis of 8-substituted purines typically involves:

  • Purine Core Construction: Via Traube synthesis (cyclization of 4,5-diaminopyrimidines with formic acid) .

  • Position-8 Functionalization: Electrophilic aromatic substitution or transition metal-catalyzed coupling to introduce the 2-hydroxypropan-2-yl group .

Proposed Synthetic Route

A plausible pathway involves:

  • Halogenation at Position 8: Bromination of 2-aminopurine-6-one using N-bromosuccinimide (NBS) in DMF .

  • Nucleophilic Displacement: Reaction of 8-bromo-2-amino-3,7-dihydro-6H-purin-6-one with 2-hydroxypropan-2-ol under basic conditions (e.g., K2CO3 in DMSO) .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures .

Key Challenges:

  • Steric hindrance from the tert-alcohol group may reduce reaction yields.

  • Competing oxidation of the hydroxyl group requires inert atmosphere conditions .

Physicochemical Properties

Solubility and Partition Coefficients

The compound’s solubility profile is predicted using group contribution methods:

  • Water Solubility: Moderate (~1–10 mg/mL at 25°C) due to hydrogen-bonding from -OH and -NH2 groups .

  • logP (Octanol/Water): Estimated at -0.5 to 0.5, indicating balanced lipophilicity/hydrophilicity .

Spectral Characteristics

  • UV-Vis: λmax ≈ 260 nm (characteristic of purine π→π* transitions) .

  • 1H NMR (DMSO-d6):

    • δ 1.40 ppm (s, 6H, C(CH3)2)

    • δ 4.90 ppm (s, 1H, OH)

    • δ 6.50 ppm (s, 2H, NH2)

    • δ 8.20 ppm (s, 1H, H-8) .

Stability and Degradation Pathways

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests decomposition onset at 180–200°C .

Hydrolytic Degradation

Under acidic conditions (pH <3), the glycosidic bond in similar compounds cleaves with t1/2 ≈ 24 hrs . Alkaline conditions (pH >10) promote deamination at position 2 .

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